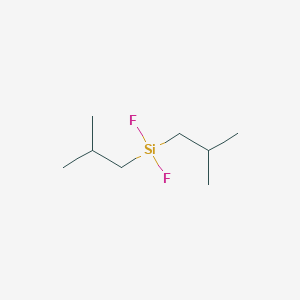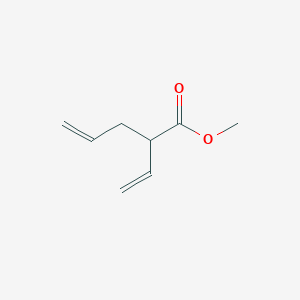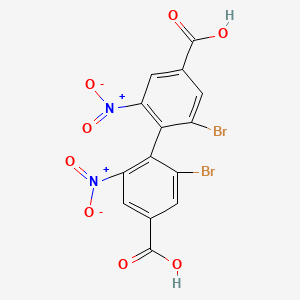![molecular formula C29H38N6O5 B14746396 5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-(2-morpholin-4-ylethyl)-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide](/img/structure/B14746396.png)
5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-(2-morpholin-4-ylethyl)-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-(2-morpholin-4-ylethyl)-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, morpholine groups, and a phenyl ring substituted with hydroxyl and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-(2-morpholin-4-ylethyl)-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholine Groups: This step involves the reaction of the triazole intermediate with morpholine under controlled conditions.
Substitution on the Phenyl Ring: The phenyl ring is functionalized with hydroxyl and isopropyl groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents that facilitate the reactions is also crucial.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups on the phenyl ring can undergo oxidation to form quinones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinones.
Reduction Products: Dihydrotriazoles.
Substitution Products: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Medicine
In medicine, this compound is investigated for its pharmacological properties. It has shown promise as an anti-inflammatory, antimicrobial, and anticancer agent in preclinical studies.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications that require high stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-(2-morpholin-4-ylethyl)-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2-oxazole-3-carboxamide
- 6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
Uniqueness
Compared to similar compounds, 5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-(2-morpholin-4-ylethyl)-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide stands out due to its unique combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C29H38N6O5 |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-(2-morpholin-4-ylethyl)-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C29H38N6O5/c1-20(2)23-17-24(26(37)18-25(23)36)27-31-32-28(29(38)30-7-8-33-9-13-39-14-10-33)35(27)22-5-3-21(4-6-22)19-34-11-15-40-16-12-34/h3-6,17-18,20,36-37H,7-16,19H2,1-2H3,(H,30,38) |
InChI Key |
IYRJEWRABXHJSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C(=C1)C2=NN=C(N2C3=CC=C(C=C3)CN4CCOCC4)C(=O)NCCN5CCOCC5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


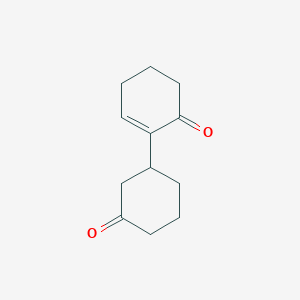

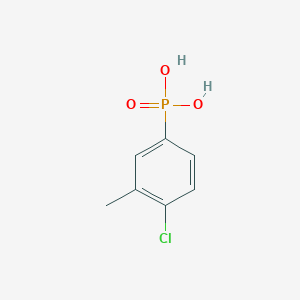
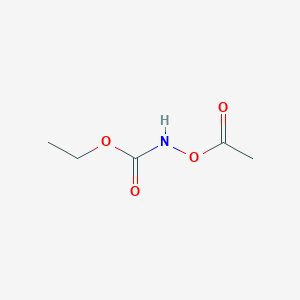
![5-(hydroxymethyl)-8-methyl-3-(phenylsulfonyl)-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B14746331.png)
![4-Oxatricyclo[3.2.1.0~3,6~]octane](/img/structure/B14746332.png)
![N-[2-[5-[2-(3,5-dichloroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-2-fluorobenzamide](/img/structure/B14746337.png)
![5-Fluoro-1-hydroxy-12a-methyl-2,3,3a,3b,4,5,6,9,10,10a,10b,11,12,12a-tetradecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8(1h)-one](/img/structure/B14746346.png)
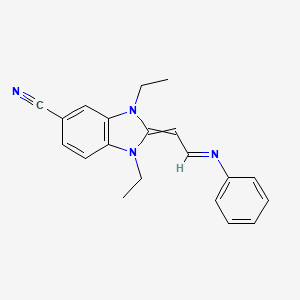
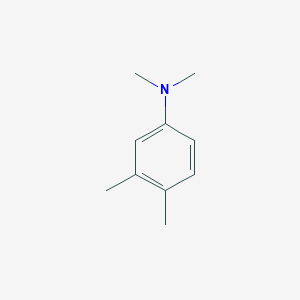
![Cyclopenta[c]pyrazole](/img/structure/B14746371.png)
